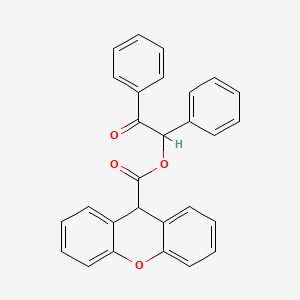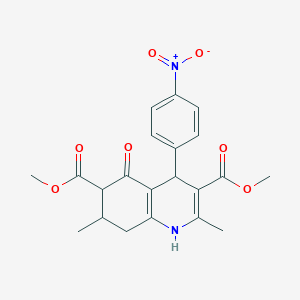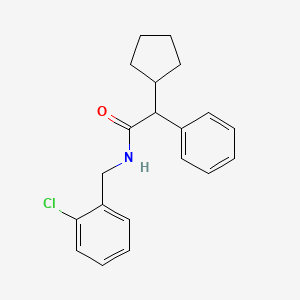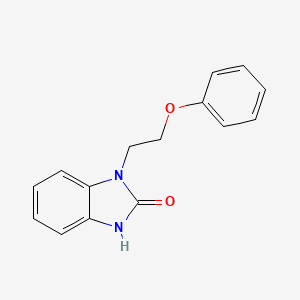![molecular formula C18H18BrN3 B4046882 4-[1-(2-bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-N,N-dimethylaniline](/img/structure/B4046882.png)
4-[1-(2-bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-N,N-dimethylaniline
Descripción general
Descripción
4-[1-(2-bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-N,N-dimethylaniline is a useful research compound. Its molecular formula is C18H18BrN3 and its molecular weight is 356.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.06841 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
The compound 4-[1-(2-bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-N,N-dimethylaniline and its derivatives have been explored in the context of synthetic organic chemistry, particularly in the synthesis of complex molecules. Research has highlighted its utility in forming (Benzimidazolylmethyl)amine ZnII and CuII carboxylate complexes, which are active catalysts for the ring-opening polymerisation of ϵ-caprolactone. This process is significant for creating polymers with potential applications in various industries, following a coordination–insertion pathway and demonstrating first-order kinetics with respect to the monomer (Attandoh, Ojwach, & Munro, 2014)[https://consensus.app/papers/benzimidazolylmethylamine-znii-cuii-carboxylate-attandoh/27124990e8dd59329a54912099eb6164/?utm_source=chatgpt].
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized for the purpose of evaluating their antimicrobial activities. The methodology involves Sonogashira reactions of the compound with various terminal alkynes, leading to novel structures that were tested for antimicrobial properties. This research is crucial for the development of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Soodamani, Patel, Nayakanti, & Josyula, 2015)[https://consensus.app/papers/synthesis-novel-2‐5‐indolyl‐1h‐benzimidazole-soodamani/f2b328ac839c5b06b2ebd9062e1fe9aa/?utm_source=chatgpt].
Photochemical Properties
Furthermore, derivatives of this compound have been investigated for their photochemical properties, specifically in the synthesis of N-fused benzimidazole-4,7-diones. These compounds are of interest due to their potential applications in photodynamic therapy for cancer treatment, highlighting the importance of the compound's derivatives in developing novel therapeutic approaches (Dao, Ho, & Cho, 2018)[https://consensus.app/papers/synthesis-nfused-benzimidazole47diones-sequential-dao/e03476b470105f6ba65b55f5220667f9/?utm_source=chatgpt].
Propiedades
IUPAC Name |
4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3/c1-13(19)12-22-17-7-5-4-6-16(17)20-18(22)14-8-10-15(11-9-14)21(2)3/h4-11H,1,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAFZWBPSOOJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC(=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B4046799.png)

![1-(4-Chlorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4046808.png)

![11-(1H-indol-3-yl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4046811.png)
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B4046817.png)
![N-(9-ethyl-9H-carbazol-3-yl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B4046833.png)
![1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride](/img/structure/B4046836.png)


![ETHYL 4-[4-(CARBAMOYLMETHYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE](/img/structure/B4046853.png)
![Methyl 4-{3-[4-(4-chlorobenzyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4046872.png)
![1-(4-Methoxyphenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4046881.png)
![1-(3-Ethoxyphenyl)-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4046890.png)
